![molecular formula C12H14N4O3S B2694849 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 900007-80-9](/img/structure/B2694849.png)
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H14N4O3S and its molecular weight is 294.33. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research has focused on the synthesis and evaluation of novel compounds with potential antimicrobial, anti-inflammatory, and analgesic activities. For instance, derivatives of pyrimidinone and oxazinone, fused with thiophene rings, have shown promising antibacterial and antifungal activities (Hossan et al., 2012). Similarly, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been identified as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antitumor Activity
The design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been explored as dual thymidylate synthase and dihydrofolate reductase inhibitors, demonstrating potent antitumor properties (Gangjee et al., 2009).
Structural Studies and Molecular Design
Crystallographic studies have contributed to the understanding of molecular structures, aiding in the design of molecules with specific biological activities. For example, the crystal structures of certain diamino-pyrimidinyl sulfanyl acetamides have been determined, providing insights into their conformational properties and potential interactions with biological targets (Subasri et al., 2016).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds incorporating a thiadiazole moiety has been explored for their potential insecticidal activity against the cotton leafworm, demonstrating the versatility of these chemical frameworks in developing new bioactive molecules (Fadda et al., 2017).
Exploration of Chemical Reactions
The reactions and chemical properties of related compounds have been studied to optimize synthetic pathways and understand the mechanisms underlying their biological activities. For instance, the chemical oxidation of anticonvulsant derivatives has been investigated to identify potential metabolites and understand the metabolic pathways involved in their bioactivation (Adolphe-Pierre et al., 1998).
properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-3-8-5-10(17)15-12(13-8)20-6-11(18)14-9-4-7(2)19-16-9/h4-5H,3,6H2,1-2H3,(H,13,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLCYXHPWPRBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51086018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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